(4-(2-Methyl-6-(p-tolylamino)pyrimidin-4-yl)piperazin-1-yl)(pyrimidin-2-yl)methanone

Description

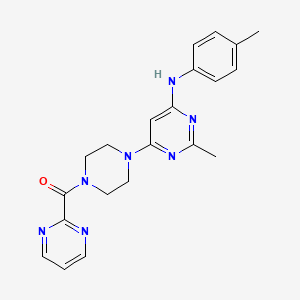

This compound features a pyrimidine core substituted with a 2-methyl-p-tolylamino group at position 6 and a piperazine ring at position 3. The piperazine moiety is further linked to a pyrimidin-2-yl methanone group.

Properties

IUPAC Name |

[4-[2-methyl-6-(4-methylanilino)pyrimidin-4-yl]piperazin-1-yl]-pyrimidin-2-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N7O/c1-15-4-6-17(7-5-15)26-18-14-19(25-16(2)24-18)27-10-12-28(13-11-27)21(29)20-22-8-3-9-23-20/h3-9,14H,10-13H2,1-2H3,(H,24,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIIOFTLLVJSLNL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC2=CC(=NC(=N2)C)N3CCN(CC3)C(=O)C4=NC=CC=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N7O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Core Pyrimidine-Piperazine Derivatives

- Furan-2-yl[4-(2-methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl)piperazin-1-yl]methanone (Compound 46): Replaces the pyrimidin-2-yl methanone group with a furan-2-yl carbonyl and substitutes the p-tolylamino group with a phenyl-thienopyrimidine system.

- 1-{5,6-dimethyl-2-[(phenylsulfanyl)methyl]thieno[2,3-d]pyrimidin-4-yl}-4-[(furan-2-yl)carbonyl]piperazine: Incorporates a thienopyrimidine core and a phenylsulfanylmethyl substituent, which may confer metabolic stability but reduce aqueous solubility compared to the target compound .

Pyrimidine-Based Antivirals (NNRTIs)

- Atevirdine: Contains a methoxyindole group instead of p-tolylamino, linked to a pyridinyl-piperazine scaffold. This substitution reduces molecular weight (377.44 g/mol) but compromises LogP (-4.95), indicating lower membrane permeability .

- Etravirine: Features a bromine and cyano group on the pyrimidine ring, increasing molecular weight (434.27 g/mol) and polarity, which may enhance target specificity but limit oral bioavailability .

Physicochemical and Pharmacokinetic Properties

Key Observations :

- The target compound’s p-tolylamino group likely improves lipophilicity (estimated LogP ~2.1) compared to Atevirdine’s polar methoxyindole (LogP -4.95), favoring better tissue penetration.

- The absence of bulky electronegative groups (e.g., bromine in Etravirine) may reduce metabolic instability in the target compound.

Pharmacological Activity and Target Selectivity

- However, the target’s pyrimidin-2-yl methanone group may offer enhanced hydrogen-bonding interactions compared to Compound 46’s furan moiety .

- Antiviral Activity: Unlike Dapivirine and Etravirine, which target HIV reverse transcriptase, the absence of cyano or trimethylamino groups in the target compound suggests divergent therapeutic applications, possibly in oncology or inflammation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.